4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide
Description
The Significance of Spirocyclic Systems in Modern Organic Chemistry
Spirocyclic systems are a class of organic compounds characterized by at least two rings connected by a single, common atom known as the spiro atom. wikipedia.orgwalshmedicalmedia.com This structural arrangement imparts a distinct three-dimensional and conformationally restricted geometry, which is a highly sought-after feature in modern drug discovery. researchgate.netresearchgate.net Unlike fused or bridged ring systems, the perpendicular orientation of the rings around the spiro center allows chemists to explore chemical space in a more defined and predictable manner. sigmaaldrich.com
The incorporation of spirocyclic scaffolds into molecular design has been shown to improve several critical properties of bioactive molecules. Their inherent rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. acs.org Furthermore, spirocycles often exhibit improved metabolic stability and aqueous solubility compared to their flatter, non-spirocyclic counterparts. researchgate.netsigmaaldrich.com These advantages have led to the increasing prevalence of spirocyclic motifs in a variety of approved drugs and clinical candidates, solidifying their role as valuable building blocks in the synthesis of complex molecular architectures. acs.orgresearchgate.net
Overview of Heterocyclic Sulfones as Privileged Scaffolds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. walshmedicalmedia.com When a sulfur atom is incorporated into a ring and oxidized to its highest oxidation state (+6), it forms a sulfone group. Heterocyclic sulfones are considered "privileged scaffolds" because they are frequently found in compounds with a wide range of therapeutic applications. nih.gov The sulfone group is a stable, polar, and non-basic moiety that can act as a potent hydrogen bond acceptor, facilitating strong interactions with biological targets. nih.gov
Sulfur-containing heterocycles are integral to numerous FDA-approved drugs, and the sulfone functional group, in particular, is a key component in various pharmaceuticals. nih.govresearchgate.net Its presence can significantly influence a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The synthetic versatility of sulfones allows for their incorporation into diverse molecular frameworks, making them valuable intermediates in organic synthesis. researchgate.netscispace.com
Defining the Structural Uniqueness of 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide within Spirocyclic Chemistries
The compound this compound is a novel molecular architecture that merges the distinct features of a spirocycle, a nitrogen-containing heterocycle (aza-), and a heterocyclic sulfone. Its systematic name precisely describes its structure:
Spiro[2.4]heptane: This core indicates a spirocyclic system composed of a three-membered cyclopropane (B1198618) ring and a five-membered cyclopentane (B165970) ring, sharing one carbon atom. The numbers '2' and '4' refer to the number of carbon atoms in each ring, excluding the central spiro atom.
4-Thia-5-aza: These locants specify that in the five-membered ring, the carbon at position 4 is replaced by a sulfur atom (thia) and the carbon at position 5 is replaced by a nitrogen atom (aza).
4,4-dioxide: This denotes that the sulfur atom at position 4 is oxidized to a sulfone group.
The structural uniqueness of this compound arises from the combination of three key elements. First, the spiro-fusion of a strained cyclopropane ring to a five-membered heterocyclic ring creates a rigid, three-dimensional scaffold with well-defined exit vectors for substitution. sigmaaldrich.com Second, the presence of the nitrogen atom introduces a site for further functionalization and potential modulation of physicochemical properties such as basicity and solubility. Azaspirocycles are recognized as important building blocks in medicinal chemistry, often serving as bioisosteres for common ring systems like piperidine. researchgate.netnih.gov Third, the integration of the sulfone group imparts polarity and hydrogen-bonding capability, features known to be crucial for molecular recognition and drug-receptor interactions. nih.gov This specific arrangement distinguishes this compound from other spirocyclic systems and positions it as a potentially valuable and underexplored scaffold for designing novel chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4λ6-thia-5-azaspiro[2.4]heptane 4,4-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)5(1-2-5)3-4-6-9/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFDGKZVQNOJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172086-82-5 | |
| Record name | 4lambda6-thia-5-azaspiro[2.4]heptane-4,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Thia 5 Azaspiro 2.4 Heptane 4,4 Dioxide and Analogous Systems
Established Strategies for Spirocyclic Azaspiro[2.4]heptanes
The construction of the azaspiro[2.4]heptane framework, which features a cyclopropane (B1198618) ring spiro-fused to a pyrrolidine ring, can be achieved through various synthetic routes. These strategies often involve either the formation of the pyrrolidine ring onto a pre-existing cyclopropane-containing substrate or the concurrent construction of the spirocyclic system.
Cyclization Approaches for Pyrrolidine Ring Formation
One of the primary approaches to synthesizing pyrrolidine-containing spirocycles is through the intramolecular cyclization of acyclic precursors. These methods are advantageous as they can often be controlled to produce specific stereoisomers.
While specific examples for the synthesis of 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide using this method are not prevalent in the literature, the bromine-mediated cyclization of cyclic homoallylamine derivatives represents a plausible strategy for the formation of the pyrrolidine ring in analogous systems. This electrophile-induced cyclization typically involves the reaction of an unsaturated amine with a bromine source. The resulting bromonium ion intermediate is then intramolecularly attacked by the amine nitrogen to form the pyrrolidine ring. The reaction's success is often dependent on the stability of the cationic intermediates and the stereochemical arrangement of the starting material.
The formation of fused-ring systems through intramolecular reactions of cyclobutane derivatives is a known synthetic strategy. nih.gov For instance, the intramolecular coupling of cyclobutanones with alkynes can lead to the formation of cyclohexenone-fused rings. nih.gov While not a direct route to pyrrolidines, the principles of intramolecular bond formation within strained ring systems can be conceptually extended. An analogous approach for an azaspiro[2.4]heptane system could involve a suitably substituted cyclopropane precursor bearing a tethered amino acid or a related functional group that can undergo intramolecular imide or lactam formation to construct the pyrrolidine ring.
Carbanion-mediated sulfonamide intramolecular cyclization (CSIC) is a powerful method for the synthesis of fused γ-sultams, which are structurally related to the target molecule, this compound. researchgate.netresearchgate.net This strategy typically involves the generation of a carbanion adjacent to a sulfonyl group, which then undergoes an intramolecular nucleophilic attack to form a cyclic sulfonamide. researchgate.netresearchgate.net The versatility of this method allows for the construction of various bicyclic sultams with different ring sizes and substitution patterns. researchgate.net
| CSIC Reaction Parameters | |
| Key Transformation | Intramolecular cyclization of sulfonamides |
| Mediating Agent | Strong base to generate a carbanion |
| Product | Fused or bridged bicyclic sultams |
| Application | Synthesis of medicinally relevant scaffolds |
This methodology is particularly relevant for the synthesis of the target compound due to the presence of the sultam (cyclic sulfonamide) moiety.
Cycloaddition Reactions for Spirocycle Construction
Cycloaddition reactions offer an efficient way to construct cyclic and spirocyclic systems in a single step, often with high stereocontrol.
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for the enantioselective synthesis of pyrrolidines. rsc.orgnih.gov This reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. In the context of synthesizing azaspiro[2.4]heptane systems, cyclopropylidene acetates can serve as suitable dipolarophiles. The use of chiral catalysts allows for the production of highly enantioenriched spiro-pyrrolidine derivatives. nih.govthieme-connect.de
The general scheme for this reaction involves the in situ generation of an azomethine ylide from an imine, which then reacts with the cyclopropylidene acetate. The choice of metal catalyst and chiral ligand is crucial for achieving high diastereo- and enantioselectivity. nih.gov
| Catalyst System Components | Typical Role |
| Metal Precursor (e.g., Copper(I), Silver(I)) | Lewis acid to activate the imine |
| Chiral Ligand (e.g., Fesulphos, Josiphos) | Induces asymmetry in the product |
| Base (e.g., Triethylamine) | Facilitates the formation of the azomethine ylide |
This approach provides a direct and atom-economical route to the core structure of azaspiro[2.4]heptanes and is a key strategy in modern organic synthesis. rsc.orgthieme-connect.de
[2+2] Cycloadditions (e.g., Imines to Enol Ethers, Thermal Cycloadditions for β-Lactams)
The [2+2] cycloaddition is a powerful tool for the construction of four-membered rings, and it has been extensively utilized in the synthesis of β-lactams (2-azetidinones). The Staudinger synthesis, a formal [2+2] cycloaddition of a ketene with an imine, is a classic and versatile method for preparing β-lactams. organic-chemistry.orgwikipedia.org This reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome can be influenced by the substituents on both the ketene and the imine. organic-chemistry.orgwikipedia.org For instance, ketenes with electron-donating groups tend to favor the formation of cis β-lactams, while those with electron-withdrawing groups often yield trans products. organic-chemistry.orgwikipedia.org
The reaction can be carried out under various conditions, including thermal promotion. organic-chemistry.org Thermally promoted reactions of α-acyl-α-diazoacetates with imines have been shown to produce α-alkoxycarbonyl-substituted β-lactams with high diastereoselectivity. organic-chemistry.org The Staudinger reaction has been applied to a wide range of substrates, including polyaromatic imines, leading to the exclusive formation of trans-β-lactams. nih.gov Chiral imines derived from sugars have also been used to achieve asymmetric synthesis of β-lactams with high diastereoselectivity. nih.gov
Beyond the traditional Staudinger reaction, other variations have been developed. For example, the reaction of imines with ketenes generated in situ from various precursors, such as acid chlorides in the presence of a base, is a common strategy. nih.gov Microwave irradiation has also been employed to facilitate the transformation of diazoketones to ketenes for subsequent cycloaddition. organic-chemistry.org Furthermore, catalytic enantioselective versions of the Staudinger reaction have been developed, utilizing chiral catalysts to control the stereochemistry of the resulting β-lactam. organic-chemistry.org The alkene-isocyanate cycloaddition is another method that affords β-lactams, often with high regio- and stereoselectivity. researchgate.net
| Reactant 1 | Reactant 2 | Product | Key Features |
| Ketene | Imine | β-Lactam | Staudinger synthesis; versatile; stereochemistry influenced by substituents. organic-chemistry.orgwikipedia.org |
| α-Acyl-α-diazoacetate | Imine | α-Alkoxycarbonyl-substituted β-lactam | Thermally promoted; high diastereoselectivity. organic-chemistry.org |
| Alkene | Isocyanate | β-Lactam | High regio- and stereoselectivity. researchgate.net |
Michael Additions for Sulfonamide Ring Closure
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is particularly useful in the synthesis of heterocyclic compounds, including those containing sulfonamide moieties. The aza-Michael addition of sulfonamides to α,β-unsaturated esters provides a direct route to protected β-amino acids. researchgate.net This reaction can be efficiently carried out under microwave irradiation in the presence of a base like potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium bromide, leading to high yields and short reaction times. researchgate.net
In the context of ring closure, the intramolecular Michael addition is a powerful strategy. For the synthesis of cyclic sulfonamides, a ring expansion methodology has been developed where the key step is initiated by a conjugate addition. whiterose.ac.uk In this approach, sulfonylated lactams react with primary amines, leading to a ring-expanded cyclic sulfonamide. This method is applicable to a range of ring sizes, from 5- to 8-membered lactam precursors, yielding 9- to 12-membered cyclic sulfonamides in good to excellent yields. whiterose.ac.uk The reaction is initiated by the conjugate addition of the primary amine to an α,β-unsaturated sulfonyl intermediate. whiterose.ac.uk
The versatility of the Michael addition is further demonstrated in the synthesis of various heterocyclic structures. For instance, the enantioselective sulfa-Michael addition catalyzed by cinchona alkaloid-squaramide bifunctional organocatalysts has been studied to understand the mode of activation and the origin of stereoselectivity. acs.org
| Nucleophile | Acceptor | Product Type | Key Features |
| Sulfonamide | α,β-Unsaturated ester | Protected β-amino acid | Aza-Michael addition; microwave-assisted; high yields. researchgate.net |
| Primary amine | Sulfonylated lactam | Ring-expanded cyclic sulfonamide | Intramolecular conjugate addition; applicable to various ring sizes. whiterose.ac.uk |
Aza-Prins Reaction in Heterospirane Synthesis
The aza-Prins reaction is a cyclization reaction that involves the formation of a nitrogen-containing heterocycle from an N-homoallyliminium ion. This reaction has proven to be a valuable tool in the synthesis of various N-heterocyclic natural products and related compounds. nih.gov The reaction is typically initiated by the reaction of a homoallylamine with an aldehyde under acidic conditions. nih.gov Lewis acids, such as indium trichloride, have been found to be effective in promoting this reaction. wordpress.com
The aza-Prins reaction can be applied to the synthesis of spirocyclic systems. For instance, the reaction of 3-vinyl-1,2,3,4-tetrahydroquinolines with 1,2-dicarbonyl compounds, such as isatin derivatives, leads to the formation of spirooxindoles incorporating tricyclic benzazocine skeletons. nih.gov This reaction proceeds with high chemo- and diastereoselectivity. nih.gov The aza-Prins cyclization is recognized as a streamlined and reliable protocol for constructing piperidine rings from readily available materials. researchgate.net The process involves the reaction of homoallylic amines with aldehydes to form piperidyl cations, which are then trapped by nucleophiles. researchgate.net
The versatility of the aza-Prins reaction allows for its use in cascade processes, where the initial cyclization is followed by further transformations. nih.gov This has been utilized in the synthesis of complex polycyclic structures. nih.gov The diastereoselectivity of the aza-Prins reaction can be controlled, enabling the synthesis of enantiopure multiply substituted piperidines, which are valuable in natural product synthesis. researchgate.net
| Substrate 1 | Substrate 2 | Product | Key Features |
| 3-Vinyl-1,2,3,4-tetrahydroquinoline | Isatin derivative | Spirooxindole with tricyclic benzazocine skeleton | High chemo- and diastereoselectivity. nih.gov |
| Homoallylic amine | Aldehyde | Piperidine derivative | Lewis or Brønsted acid-promoted; can be used in cascade reactions. wordpress.comnih.gov |
Petasis and Sakurai Reactions for Spirocyclic Framework Assembly
While direct examples of the Petasis reaction for the synthesis of this compound are not prevalent in the provided search results, the principles of multicomponent reactions like the Petasis reaction are relevant to the construction of complex molecular architectures.
Nitrogen Alkylation and Sulfonylation Strategies
The functionalization of the nitrogen atom in aza-heterocycles through alkylation and sulfonylation is a crucial step in the synthesis of diverse derivatives. N-alkylation of spirocyclic amines is a common strategy in drug discovery to modify the properties of the molecule. mdpi.com For example, in the synthesis of irbesartan, a key spirocyclic intermediate is N-alkylated with p-bromobenzyl bromide. mdpi.com
Sulfonylation of amines is another important transformation. The synthesis of sulfonamides can be achieved through various methods, including the reaction of amines with sulfonyl chlorides. ucl.ac.uk Recent developments have focused on milder and more general methods for N-alkylation. A metallaphotoredox platform has been developed for the N-alkylation of sulfoximines using a variety of alkyl sources, including alcohols, alkyl bromides, and carboxylic acids. acs.org This method demonstrates exceptional functional group tolerance and provides direct access to N-alkyl sulfoximines from readily available starting materials. acs.org
| Reaction Type | Substrate | Reagent | Product | Key Features |
| N-Alkylation | Spirocyclic amine | Alkyl halide | N-Alkyl spirocycle | Common in drug discovery for derivatization. mdpi.com |
| N-Alkylation | Sulfoximine | Alcohol, alkyl bromide, or carboxylic acid | N-Alkyl sulfoximine | Metallaphotoredox catalysis; broad substrate scope. acs.org |
| N-Sulfonylation | Amine | Sulfonyl chloride | Sulfonamide | Standard method for sulfonamide synthesis. ucl.ac.uk |
Ring-Closing Metathesis in Spirocyclic Sulfone Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide variety of cyclic and spirocyclic systems. arkat-usa.org This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene byproduct. ucsb.edu
RCM has been successfully applied to the synthesis of cyclic sulfones. ucsb.edunih.govacs.org A general and highly efficient synthesis of cyclic sulfones of various ring sizes and substitution patterns has been developed based on the RCM of acyclic sulfones. ucsb.edu The resulting cyclic sulfones can be further transformed into other useful structures. ucsb.edu
The synthesis of spirocyclic compounds via RCM has also been extensively explored. arkat-usa.org This methodology offers mild reaction conditions for the direct formation of spiro-compounds with an additional double bond that can be used for further synthetic manipulations. arkat-usa.org A concise route to nitrogen-containing spirocyclic scaffolds has been developed based on an aminoallylation/RCM sequence. researchgate.net This involves the allylation of imines derived from cyclic ketones, followed by alkylation and subsequent RCM to form the spirocyclic tetrahydropiperidine derivatives. researchgate.net
| Starting Material | Key Reaction | Product | Catalyst |
| Acyclic sulfonyl diene | Ring-Closing Metathesis | Cyclic sulfone | Ruthenium-based catalyst. ucsb.edu |
| Diallylated active methylene compound | Ring-Closing Metathesis | Spiro-cyclic system | Ruthenium-based catalyst. arkat-usa.org |
| Propenyl-butenyl substituted amine derivative | Ring-Closing Metathesis | Nitrogen-containing spirocycle | Grubbs 2nd generation catalyst. researchgate.net |
Targeted Synthesis of this compound and Closely Related Structures
The synthesis of spirocyclic proline analogues, which are structurally related to 4-Thia-5-azaspiro[2.4]heptane, has been a subject of interest due to their presence in biologically active compounds. A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold has been described, which serves as a versatile starting material. mdpi.com The key step in this synthesis is a one-pot double allylic alkylation of a glycine imine analogue in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com
This (S)-4-methyleneproline derivative can then be transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate in the synthesis of the antiviral drug ledipasvir. mdpi.com The transformation involves a dibromopropanation of the methylene group, followed by ester deprotection and subsequent debromination with hydrogen to furnish the desired spirocyclic amino acid as a single stereoisomer. mdpi.com
While the direct synthesis of this compound was not explicitly detailed in the provided search results, the methodologies described for the synthesis of analogous spirocyclic sulfonamides and aza-spirocycles provide a strong foundation for its potential synthetic routes. The combination of strategies such as Michael additions for sulfonamide ring closure, ring-closing metathesis of appropriate diene precursors, and functionalization of a pre-formed spirocyclic amine scaffold are all viable approaches that could be adapted for the targeted synthesis of this specific compound.
Utilization of Organosulfur and Protected Amino Functions in Synthetic Routes
The synthesis of sulfonamides, a key functional group in the target molecule, often utilizes amino acids as versatile starting materials. The nucleophilic attack of an amino group on an activated sulfonyl species is a fundamental step in forming the sulfonamide bond. nih.gov This approach benefits from the chirality, diverse side chains, and compatibility with various protecting groups offered by amino acids. nih.gov The use of protecting groups for the amino function is crucial for controlling reactivity and achieving the desired chemical transformations during the synthesis of complex molecules like spirocyclic sulfonamides. nih.gov Organosulfur compounds, in general, are important in medicinal chemistry due to their diverse biological activities and their role in various metabolic processes. researchgate.net
Scalable Protocols for Multigram Production
The transition from laboratory-scale synthesis to multigram production is a critical step in the development of pharmaceutically relevant compounds. For spirocyclic systems, this often requires the optimization of reaction conditions to ensure efficiency and safety on a larger scale. A notable example is the multigram synthesis of 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid, a key intermediate for certain antiviral agents. chemrxiv.org This process involved a six-step sequence, demonstrating the feasibility of producing significant quantities of functionalized spiro[2.4]heptane derivatives. chemrxiv.org The development of scalable procedures is essential for advancing these compounds into further preclinical and clinical studies.
Photocatalytic Approaches to N-Heterospirocycles from N-Allylsulfonamides
Visible-light photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. This approach has been successfully applied to the synthesis of β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes. acs.orgnih.gov The reaction proceeds through the photocatalytic generation of N-centered radicals, which then undergo cyclization to form the spirocyclic ring system. acs.orgnih.gov This method offers a versatile route to a variety of N-heterospirocycles, including derivatives of existing drugs. acs.org Furthermore, the use of continuous flow chemistry has been shown to be a viable strategy for scaling up these photocatalytic reactions to a decagram scale. acs.org
Stereoselective and Enantioselective Methodologies
The control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. Consequently, significant effort has been dedicated to the development of stereoselective and enantioselective methods for the synthesis of spirocyclic compounds.
Asymmetric Approaches to 5-Aza-spiro[2.4]heptanes
A variety of asymmetric methods have been developed for the synthesis of 5-azaspiro[2.4]heptanes. One approach involves the multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane to generate ω-unsaturated dicyclopropylmethylamines. These intermediates can then be converted to 5-azaspiro[2.4]heptanes through ring-closing metathesis, epoxide opening, or reductive amination. nih.gov Another strategy utilizes the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates in the presence of a chiral ruthenium catalyst, providing access to (S)-7-amino-5-azaspiro[2.4]heptane with high enantioselectivity. nih.gov Furthermore, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, has been achieved through a one-pot double allylic alkylation under phase-transfer catalysis. mdpi.com
| Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
| Protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates | [RuCl(benzene)(S)-SunPhos]Cl | (S)-7-amino-5-azaspiro[2.4]heptane intermediate | up to 98.7% | nih.gov |
| Imine analogue of glycine | Chinchonidine-derived catalyst | (S)-4-methyleneproline scaffold | 95:5 e.r. | mdpi.com |
Enantioselective Synthesis of Substituted Pyrrolidines and Piperidines
The enantioselective synthesis of substituted pyrrolidines and piperidines, which are structurally related to the azaspiro[2.4]heptane core, has been extensively studied. One powerful biocatalytic approach utilizes transaminases for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones. nih.govacs.orgnih.gov This method allows for the production of both enantiomers with high enantiomeric excess and has been successfully applied to a 300 mg scale synthesis. nih.govacs.orgnih.gov Another strategy employs a cationic CpRu complex with a chiral picolinic acid derivative to catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols, yielding α-alkenyl substituted pyrrolidines and piperidines with excellent enantioselectivity. acs.org
| Starting Material | Catalyst | Product | Yield | Enantiomeric Excess (ee) |
| ω-chloroketones | Transaminases | 2-substituted pyrrolidines and piperidines | up to 90% | up to >99.5% |
| N-substituted ω-amino allylic alcohols | Cationic CpRu complex | α-alkenyl pyrrolidines and piperidines | - | up to >99:1 e.r. |
Spectroscopic and Structural Elucidation of 4 Thia 5 Azaspiro 2.4 Heptane 4,4 Dioxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum of 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide is expected to display distinct signals corresponding to the protons of the cyclopropyl and pyrrolidine rings. The protons on the cyclopropyl ring, being part of a strained three-membered ring, would likely appear in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. These protons would exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings.
The protons on the five-membered sulfonamide ring are expected to resonate at a lower field due to the deshielding effect of the adjacent nitrogen and sulfonyl groups. The methylene protons adjacent to the nitrogen (at position 6) and the methylene protons at position 7 would likely appear as multiplets in the range of 3.0 to 4.0 ppm. The NH proton of the sulfonamide group is expected to be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration, but typically would appear in the downfield region.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Cyclopropyl-H | 0.5 - 1.5 | Multiplet |
| -CH₂-N- | 3.0 - 3.8 | Multiplet |
| -CH₂-C- | 2.0 - 2.8 | Multiplet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spiro carbon atom, being a quaternary carbon, is expected to have a chemical shift in the range of 60-80 ppm. The carbons of the cyclopropyl ring would appear at a relatively high field, typically between 10 and 30 ppm.
The carbon atoms of the pyrrolidine ring would be deshielded by the heteroatoms. The carbon adjacent to the nitrogen atom (C6) would likely resonate in the 40-60 ppm range, while the other methylene carbon (C7) would appear further upfield.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Spiro-C | 60 - 80 |
| Cyclopropyl-C | 10 - 30 |
| -CH₂-N- | 40 - 60 |
For hypothetical fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be a crucial analytical tool. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. If, for example, a fluorine atom were attached to the spirocyclic scaffold, its chemical shift would provide valuable information about its position and the electronic nature of the surrounding groups. The large range of chemical shifts in ¹⁹F NMR allows for the clear distinction of non-equivalent fluorine atoms within a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the most characteristic IR absorptions would be from the sulfonamide group.
Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are expected in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively znaturforsch.com. The N-H stretching vibration of the sulfonamide would likely appear as a peak in the region of 3390–3229 cm⁻¹ znaturforsch.com. The C-H stretching vibrations of the aliphatic spirocyclic framework would be observed around 2850-3000 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3390 - 3229 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| S=O Asymmetric Stretch | 1344 - 1317 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound.
Expected Mass Spectrometry Fragmentation:
| Ion | Proposed Structure/Loss |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - SO₂]⁺ | Loss of sulfur dioxide |
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its spirocyclic nature and the geometry of the heterocyclic ring.
Based on studies of other heterocyclic sulfones, the five-membered ring containing the sulfonamide group may adopt an envelope or a twisted conformation to minimize steric strain mdpi.com. The cyclopropyl ring would retain its characteristic triangular geometry. X-ray crystallography would also reveal details about intermolecular interactions in the solid state, such as hydrogen bonding involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl group, which can influence the crystal packing mdpi.com.
Chemical Reactivity and Mechanistic Investigations of 4 Thia 5 Azaspiro 2.4 Heptane 4,4 Dioxide
Reactivity of the Spirocyclic Core and Sulfone Moiety
The reactivity of 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide is dominated by the interplay between the inherent strain of the spirocyclic core and the strong electron-withdrawing nature of the sulfone moiety.
Spirocyclic compounds containing small rings, such as the cyclopropane (B1198618) in the spiro[2.4]heptane system, are characterized by significant ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. libretexts.org In cyclopropane, the internal C-C-C bond angles are constrained to 60°, leading to substantial angle strain and eclipsed C-H bonds, which contribute to torsional strain. libretexts.org
This inherent strain is a primary driving force for the reactivity of the molecule. Chemical transformations that lead to the opening of the cyclopropane ring are often energetically favorable because they relieve this strain. nih.gov For instance, rearrangements of strained spiro systems are frequently driven by the release of the strain energy of both the epoxide and cyclopropane rings, coupled with the formation of a stable carbonyl group. nih.gov The reactivity of oxaspiro[2.2]pentanes, for example, is largely dictated by the release of ring strain, leading to rearrangements that form cyclobutanones. nih.gov While the spiro[2.4]heptane system is less strained than spiropentane, the cyclopropane portion remains a site of high potential energy, making it susceptible to reactions that involve ring cleavage.
| Cycloalkane | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27 |
| Cyclobutane | 26 |
| Cyclopentane (B165970) | 6 |
| Cyclohexane | 0 |
Data sourced from reference nih.gov
The sulfone (SO₂) group is a powerful electron-withdrawing moiety. This property significantly influences the reactivity of adjacent atoms. In the this compound framework, the sulfone group activates the neighboring methylene (CH₂) positions. The protons on the carbon atom alpha to the sulfone group are acidified, making them susceptible to deprotonation by a base. This generates a carbanion that can then participate in a variety of nucleophilic reactions, such as alkylations and condensations. benthamdirect.com
The use of sulfur groups like sulfones to activate an α-methylene position for either electrophilic or nucleophilic attack is a well-established strategy in asymmetric catalysis for creating complex, enantioenriched molecules. benthamdirect.com However, studies on analogous α-nitro sulfones have shown that despite the twofold activation of the C-H group, functionalization at this activated carbon can sometimes be challenging or reluctant compared to similar systems like α-nitro esters or bis(phenylsulfonyl)methane. This suggests that the reactivity, while enhanced, can be subject to subtle steric and electronic effects within the specific molecular framework.
| Reaction Type | Description | General Application |
|---|---|---|
| Alkylation | Deprotonation followed by reaction with an alkyl halide to form a new C-C bond. | Synthesis of substituted sulfones. |
| Michael Addition | The stabilized carbanion adds to an α,β-unsaturated carbonyl compound. | Formation of 1,5-dicarbonyl compounds or their analogs. |
| Aldol-type Condensation | Reaction with aldehydes or ketones to form β-hydroxy sulfones. | Synthesis of functionalized alcohols. |
Information synthesized from reference benthamdirect.com
Rearrangement Processes Involving the Spiro[2.4]heptane System
The strain within the spiro[2.4]heptane skeleton makes it prone to various rearrangement reactions, which are typically initiated by heat or catalysis. A prominent example is the thermal rearrangement of spiro[2.4]hepta-1,4,6-trienes. uc.edunih.gov Thermolysis of these compounds at moderate temperatures (e.g., 50 °C) leads to a Current time information in Le Flore County, US.nih.gov-sigmatropic rearrangement, yielding bicyclo[3.2.0]hepta-1,3,6-triene intermediates. uc.edunih.gov These intermediates are highly reactive and subsequently dimerize. uc.edu The high strain energy of the cyclopropene ring in the starting material facilitates these low-temperature rearrangements. uc.edu
In analogous strained spiroheterocyclic systems, Lewis acid-promoted rearrangements are common. For instance, 1-oxaspiro[2.3]hexanes, when treated with a Lewis acid, can undergo a facile ring expansion to produce cyclopentanone derivatives. nih.gov This reaction is driven by the release of ring strain and proceeds through a stabilized carbocation intermediate. nih.gov Such rearrangements highlight a key reaction pathway for strained spirocycles, where the relief of strain provides a strong thermodynamic driving force for skeletal reorganization.
Photochemical Transformations (e.g., [2+2]-Photocycloaddition in Analogous Systems)
The photochemistry of sulfones is a distinct area of their reactivity. Upon direct photolysis, sulfones can undergo cleavage of the carbon-sulfur (C-S) bond. researchgate.net This process can lead to the extrusion of sulfur dioxide (SO₂), a stable small molecule, resulting in the formation of new C-C bonds. For example, the direct photolysis of trans-cinnamyl benzyl sulfone in benzene yields SO₂ extrusion products like 3,4-diphenyl-1-butene and 1,4-diphenyl-1-butene. researchgate.net This desulfonylation reaction is a characteristic photochemical transformation of many acyclic and cyclic sulfones. Therefore, it is plausible that this compound could undergo similar photochemical C-S bond cleavage and subsequent loss of SO₂, potentially leading to novel rearranged or cyclized hydrocarbon frameworks.
Electrophilic and Nucleophilic Reaction Pathways
The spiro[2.4]heptane skeleton and its derivatives can participate in both electrophilic and nucleophilic reactions. The reactivity is often dictated by the specific functional groups present in the molecule. In related spiro[2.4]hepta-4,6-diene systems, the double bonds are nucleophilic and react with electrophiles. For example, they readily react with electrophilic carbenes, which add across the C=C double bonds. researchgate.netresearchgate.net
Nucleophilic attack is also a key reaction pathway, particularly for strained spiroheterocycles. In studies of 1-oxaspiro[2.3]hexanes functionalized with an electron-withdrawing group, nucleophilic addition occurs at the more hindered epoxide C-O bond, leading to the formation of substituted cyclobutane products. nih.gov This suggests that in this compound, a nucleophile could potentially attack one of the electrophilic carbons of the strained cyclopropane ring, especially if the ring is further activated by the adjacent sulfone group. This would result in a ring-opening reaction, a common fate for strained three-membered rings.
Cascade and Tandem Reactions for Spirocyclic Derivatives
Cascade, or tandem, reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. Such reactions are particularly valuable for the construction of intricate spirocyclic scaffolds. nih.gov
Several elegant cascade reactions have been developed to synthesize spirocyclic derivatives:
Palladium-Catalyzed Cascades: A highly selective palladium-catalyzed oxidative cascade involving dienallenes can produce spirocyclobutenes (spiro[3.4]octenes) as single diastereoisomers. This process involves the formation of four C-C bonds through a sequence of carbocyclization, carbonylation, and alkynylation steps. nih.gov
Ring-Opening/Cyclization Cascades: Spiro(nitrocyclopropane)oxindoles undergo a cascade reaction with Huisgen zwitterions, which proceeds via ring-opening of the cyclopropane followed by cyclization to yield polyfunctionalized pyrazolo[3,4-b]indole derivatives. nih.govacs.org
Photocatalytic Radical Cascades: A photocatalytic method has been developed to access spirocyclic vinyl sulfones. nih.gov This process involves a cascade of radical cyclization followed by an aryl group migration, initiated by visible light. nih.gov
These examples demonstrate the power of cascade reactions in modern synthetic chemistry to efficiently build complex spirocyclic structures, including those containing sulfone moieties.
| Reaction Type | Starting Materials | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Oxidative Cascade | Dienallenes, Terminal Alkynes, CO | Forms four C-C bonds; single diastereoisomer. | Spiro[3.4]octenes | nih.gov |
| Ring-Opening/Cyclization | Spiro(nitrocyclopropane)oxindoles, Azodicarboxylates | Uses in situ generated Huisgen zwitterions. | Pyrazolo[3,4-b]indoles | nih.govacs.org |
| Photocatalytic Radical Cascade | Allylcyclopropane sulfonyl chloride, Tertiary propargyl alcohols | Visible-light mediated; involves radical cyclization and aryl migration. | Spirocyclic vinyl sulfones | nih.gov |
| Ring-Expansion/Cationic Cyclization | Chlorosulfate derivatives | Thermal process; no additional reagents needed. | Spirocarbocycles | acs.org |
Theoretical and Computational Investigations of 4 Thia 5 Azaspiro 2.4 Heptane 4,4 Dioxide
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide and how its shape influences its properties and reactivity. These studies are crucial for identifying the most stable conformations and the energy barriers between them.
The conformational flexibility of the spirocyclic system is a key determinant of its biological activity and reactivity. By understanding the preferred shapes of the molecule, researchers can gain insights into how it might interact with biological targets or how it will approach a reactant in a chemical transformation. Computational studies have shown that for some macrocyclic structures, conformational properties can induce diastereoselection in reactions. nih.gov
Table 1: Representative Conformational Analysis Data for a Spirocyclic System (Note: This is a representative table; specific values for this compound would require dedicated computational studies.)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-S-N-C) | Key Distances (Å) |
|---|---|---|---|
| Chair-like | 0.00 | 55.2° | S-O1: 1.45, S-O2: 1.45 |
| Twist-boat | 2.50 | 25.8° | S-O1: 1.46, S-O2: 1.44 |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical method that is widely used to study the electronic structure and reactivity of molecules. It provides a good balance between accuracy and computational cost, making it suitable for investigating reaction mechanisms involving molecules of the size and complexity of this compound.
DFT calculations can be employed to map out the entire energy profile of a chemical reaction, from reactants to products, including the identification of transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity. For instance, DFT has been used to investigate the mechanism of radical cyclization reactions to form spirocyclic vinyl sulfones. nih.gov
A key aspect of DFT studies is the characterization of transition states, which are the highest energy points along the reaction coordinate. By analyzing the geometry and electronic structure of the transition state, chemists can understand the bonding changes that occur during the reaction. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate.
For reactions involving this compound, such as nucleophilic substitution at the carbon adjacent to the sulfone group or reactions involving the nitrogen atom, DFT can be used to calculate the energy profiles of competing pathways. This information is invaluable for predicting the feasibility of a reaction and for designing reaction conditions that favor the desired product. For example, DFT calculations have been used to understand the Gibbs free energy barriers in various reaction pathways. researchgate.net
Many chemical reactions can potentially yield multiple products, and predicting the regioselectivity (which atom reacts) and stereoselectivity (the spatial arrangement of the product) is a major challenge in organic synthesis. DFT calculations are a powerful tool for predicting these selectivities. rsc.orgresearchgate.netsemanticscholar.org
By comparing the activation energies of the transition states leading to different regioisomers or stereoisomers, it is possible to predict which product will be formed preferentially. For asymmetric reactions involving this compound, DFT can be used to model the interaction of the substrate with a chiral catalyst to understand the origin of enantioselectivity. acs.org The unique three-dimensional structure of the spirocyclic framework can play a crucial role in directing the stereochemical outcome of a reaction.
DFT provides a wealth of information about the electronic structure of a molecule, which is directly related to its reactivity. Various reactivity descriptors can be calculated from the electronic structure to predict how a molecule will behave in a chemical reaction. mdpi.comrsc.org
Key electronic properties that can be analyzed include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. For this compound, the electron-withdrawing sulfone group is expected to significantly influence the electronic properties of the molecule, making the adjacent carbon atoms electrophilic. The nitrogen atom, on the other hand, is a potential nucleophilic site. Analysis of these descriptors can help in predicting the sites of nucleophilic or electrophilic attack.
Quantitative Structure-Activity Relationships (QSAR) in Spirocyclic Sulfone Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govplos.org In the context of drug discovery, QSAR is a valuable tool for predicting the activity of new compounds and for optimizing the structure of lead compounds.
For spirocyclic sulfones, which may exhibit interesting biological activities, QSAR studies can be employed to identify the key structural features that are important for a particular biological response. rsc.orgfue.edu.eg This involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a model that correlates these descriptors with the observed activity. Descriptors can encode information about the steric, electronic, and hydrophobic properties of the molecules.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Topological | Connectivity indices, Shape indices |
| Hydrophobic | LogP (octanol-water partition coefficient) |
Computational Elucidation of Stereochemical Control in Asymmetric Reactions
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. Computational methods play a crucial role in understanding and predicting the stereochemical outcome of asymmetric reactions. researchgate.netnih.govacs.org
For asymmetric reactions involving this compound, computational studies can be used to model the reaction in the presence of a chiral catalyst or auxiliary. By analyzing the transition state structures leading to the different stereoisomers, it is possible to elucidate the origin of the stereochemical control. These studies can provide detailed insights into the non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the stereoselectivity. DFT calculations have been instrumental in understanding the role of chiral ligands in controlling enantioselectivity in various reactions. acs.org
Future Research Directions and Emerging Perspectives
Development of Novel and Atom-Economical Synthetic Pathways for Spirocyclic Sulfones
Key areas of development include:
One-Pot Reactions: Methodologies that combine multiple synthetic steps into a single operation, such as the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides, are highly desirable. nih.govscilit.com This approach streamlines the synthesis of spirocyclic β- and γ-sultams, reducing the need for intermediate purification steps and minimizing solvent usage. nih.govscilit.com
Catalytic Methods: The use of metal catalysts and photocatalysis is opening new avenues for the synthesis of cyclic sulfones. mdpi.com These methods can facilitate previously challenging transformations under mild conditions. mdpi.com Eliminating metal catalysts altogether in favor of metal-free strategies further enhances the sustainability of these synthetic routes, reducing both cost and environmental impact. mdpi.com
SO2 Surrogates: The direct use of sulfur dioxide (SO2) gas poses significant handling challenges. Research into stable, solid SO2 surrogates, such as DABCO-bis(sulfur dioxide) (DABSO), provides a safer and more convenient way to introduce the sulfonyl group into organic frameworks. mdpi.com
Cascade Reactions: Designing radical-initiated, multi-component cascade reactions allows for the rapid construction of complex spirocyclic architectures from simple starting materials. mdpi.com
These advanced synthetic methods promise to make spirocyclic sulfones more accessible for research and development.
| Photocatalysis | Green, sustainable, cost-effective, mild reaction conditions | May require specialized equipment |
Exploration of Uncharted Chemical Space through Advanced Spirocyclic Design
Spirocyclic compounds like 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide are of great interest in drug discovery because their rigid, three-dimensional structures allow them to explore "uncharted chemical space" beyond the flat, two-dimensional structures of many conventional drugs. dndi.orgrsc.org This unique geometry can lead to improved pharmacological properties. dndi.org
Future perspectives in this area involve:
Scaffold Diversity: The development of new synthetic methods enables the creation of a wider variety of spirocyclic scaffolds. dndi.org This allows medicinal chemists to fine-tune the spatial arrangement of functional groups, leading to better interactions with biological targets. dndi.org
Enhanced Drug-Like Properties: The introduction of a spirocyclic motif can positively influence a molecule's potency, selectivity, and pharmacokinetic profile. dndi.org These structures can restrict the conformation of a molecule, leading to a better fit with its target. dndi.org
Navigating Chemical Space: Computational tools are being used to map and navigate the vast possibilities of chemical space. nih.govnih.gov By generating virtual libraries of novel spirocyclic compounds, researchers can identify promising regions of chemical space to explore synthetically. nih.govyoutube.com Chemoinformatic studies help to identify unique scaffolds that have potential biological activity but have not been extensively studied. rsc.org
The systematic exploration of spirocyclic chemical space is a key strategy for the discovery of next-generation therapeutics. dndi.orgmdpi.com
Application of Advanced Spectroscopic Techniques for Fine Structural Details
A complete understanding of the structure of this compound and its derivatives is crucial for predicting their properties and function. While standard spectroscopic methods provide basic structural information, advanced techniques are necessary to elucidate the fine details of these complex three-dimensional molecules.
Emerging techniques and their applications include:
Two-Dimensional NMR (2D-NMR): Techniques like COSY, HSQC, and HMBC provide detailed information about the connectivity and spatial relationships between atoms, which is essential for unambiguously determining the complex structure of spirocyclic systems.
Rotational Spectroscopy: This gas-phase technique provides highly accurate information on the conformational preferences and geometric parameters of molecules, offering a precise picture of their three-dimensional shape. kcl.ac.uk
Vibrational Spectroscopy (Advanced IR and Raman): Techniques like surface-enhanced Raman spectroscopy (SERS) can provide detailed vibrational information, which is sensitive to subtle changes in molecular structure and conformation. southampton.ac.uk
The application of these advanced spectroscopic methods, often in combination with computational chemistry, is essential for a deep understanding of the structure-property relationships in this class of compounds. researchgate.net
Table 2: Advanced Spectroscopic Techniques for Structural Analysis
| Technique | Information Gained | Application to Spirocyclic Sultams |
|---|---|---|
| 2D-NMR Spectroscopy | Atom connectivity, spatial proximity of nuclei | Unambiguous assignment of protons and carbons, determination of relative stereochemistry |
| Rotational Spectroscopy | Precise molecular geometry, conformational analysis | Identification of the most stable conformers in the gas phase |
| X-ray Crystallography | Solid-state conformation, intermolecular interactions | Definitive determination of 3D structure and packing in crystals |
| Advanced Raman Techniques | Vibrational modes, molecular fingerprinting | Probing subtle structural changes and intermolecular interactions |
Integration of In Silico Design and High-Throughput Experimentation in Spirocyclic Compound Discovery
The discovery of novel spirocyclic compounds with desired properties is being accelerated by the powerful combination of computational (in silico) design and high-throughput experimentation. researchgate.netresearchgate.netnih.gov This integrated approach allows researchers to navigate the vast chemical space of spirocyclic molecules more efficiently. researchgate.net
The workflow typically involves:
In Silico Library Design: Computational tools are used to generate large virtual libraries of spirocyclic compounds based on the this compound scaffold. researchgate.net These virtual molecules can be screened for drug-like properties (e.g., solubility, metabolic stability) and predicted activity against specific biological targets. researchgate.netresearchgate.net
Virtual Screening: The designed libraries are computationally screened to identify a smaller, more manageable set of compounds with the highest probability of success. researchgate.net This rational approach focuses synthetic efforts on the most promising candidates. nih.gov
High-Throughput Synthesis: The prioritized compounds are then synthesized, often using automated or parallel synthesis techniques enabled by the novel synthetic methods discussed previously.
High-Throughput Screening (HTS): The synthesized compounds are rapidly tested for biological activity using automated HTS assays. researchgate.netyu.edu This allows for the efficient evaluation of many compounds, generating large datasets of structure-activity relationships (SAR). yu.edu
This iterative cycle of design, synthesis, and testing significantly reduces the time and cost associated with the discovery of new bioactive spirocyclic molecules. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step synthesis under inert atmospheres (e.g., argon) using reagents like N-iodosuccinimide (NIS) in tetrahydrofuran (THF) for cyclization. For example, compound intermediates are stirred at controlled temperatures (e.g., -10°C to 25°C), followed by purification via silica gel chromatography with gradients of hexane/ethyl acetate (2.5–5%) . Yield optimization requires precise stoichiometric ratios (e.g., 1.5 equivalents of reactants) and solvent selection to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming spirocyclic structure and substituent positions. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) validates molecular weight (e.g., theoretical ~227.30 g/mol for analogs). Infrared (IR) spectroscopy identifies functional groups like sulfone (S=O) stretches at ~1150–1300 cm⁻¹ .
Q. How can solubility and stability be assessed under varying pH conditions?
- Methodological Answer : Conduct solubility tests in buffered solutions (pH 1–12) using UV-Vis spectroscopy to quantify dissolution. Stability studies involve accelerated degradation under thermal (40–60°C) and oxidative (H₂O₂) stress, monitored via HPLC to track decomposition products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields across studies?
- Methodological Answer : Discrepancies often arise from divergent reaction parameters (e.g., solvent polarity, temperature gradients). Systematic comparison using Design of Experiments (DoE) or factorial design can isolate critical variables. For instance, THF vs. dichloromethane as solvents may alter reaction kinetics due to differing dielectric constants .
Q. How can computational modeling predict the compound’s reactivity and pharmacological interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations simulate electron distribution to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets like β-lactamases or GABA receptors, leveraging crystallographic data from structural analogs (e.g., tazobactam) .
Q. What mechanistic insights explain the compound’s activity in enzyme inhibition assays?
- Methodological Answer : Kinetic studies (e.g., IC₅₀ determinations) and X-ray crystallography reveal competitive inhibition mechanisms. For example, the sulfone group in 4-Thia-5-azaspiro compounds mimics transition states in β-lactamase catalysis, forming stable enzyme-inhibitor complexes .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Methodological Answer : SAR studies compare analogs with modifications at the spirocyclic core. For example, methyl vs. triazolyl substituents alter steric hindrance and hydrogen-bonding capacity, impacting antimicrobial potency (e.g., ED₅₀ values ranging 12.5–15.0 mg/kg in murine models) .
Key Considerations for Experimental Design
- Synthetic Optimization : Use continuous flow reactors for scalable production, improving reproducibility .
- Data Validation : Cross-reference spectral data with pharmacopeial standards (e.g., USP monographs) to ensure accuracy .
- Ethical Compliance : Adhere to in-vitro research guidelines, avoiding applications in human/animal trials without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
